

N,N-Didesmethylvenlafaxine Plasma Levels: A Comparative Analysis in Diverse Patient Populations

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Compound of Interest

Compound Name: *N,N-Didesmethylvenlafaxine*

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This guide provides a comparative analysis of **N,N-didesmethylvenlafaxine** plasma concentrations across various patient populations. **N,N-didesmethylvenlafaxine** is a minor, inactive metabolite of the widely prescribed antidepressant venlafaxine. Understanding its pharmacokinetic profile in different patient groups is crucial for a comprehensive assessment of venlafaxine's metabolism and for identifying potential drug-drug interactions and patient-specific factors that may influence treatment outcomes. This document summarizes key quantitative data, details relevant experimental protocols, and presents a visual representation of the metabolic pathway.

Comparative Data on Venlafaxine Metabolite Levels

Direct quantitative data for **N,N-didesmethylvenlafaxine** across different patient populations are limited in publicly available literature. However, data for its immediate precursor, N-desmethylvenlafaxine, offers valuable insights into the N-demethylation pathway of venlafaxine, which is influenced by factors such as genetic polymorphisms in drug-metabolizing enzymes.

The following table summarizes the dose-adjusted steady-state serum concentrations of N-desmethylvenlafaxine in patient populations with different Cytochrome P450 2D6 (CYP2D6) genotypes. CYP2D6 is a key enzyme in the metabolism of venlafaxine.

Patient Population (CYP2D6 Genotype)	N (Number of Patients)	Mean Dose- Adjusted N- desmethylvenlafaxi ne Concentration (nmol/L)/(mg/day)	Standard Deviation
Homozygous Extensive Metabolizers (EM)	20	0.05	0.04
Heterozygous Extensive Metabolizers (HEM)	18	0.22	0.13
Poor Metabolizers (PM)	3	1.11	0.41

Data extracted from Hermann et al., 2008. The study measured N-desmethylvenlafaxine, a precursor to **N,N-didesmethylvenlafaxine**.

A study involving 21 patients on venlafaxine therapy reported detectable concentrations of **N,N-didesmethylvenlafaxine** in 6 of those patients, with the analytical measuring range for the metabolite being 5–800 ng/mL[1].

Impact of Organ Impairment

While specific quantitative data on **N,N-didesmethylvenlafaxine** in patients with renal or hepatic impairment are not readily available, the disposition of the parent drug, venlafaxine, and its major active metabolite, O-desmethylvenlafaxine (ODV), is known to be significantly altered.

- **Renal Impairment:** In patients with renal disease, the apparent total clearance of both venlafaxine and ODV is significantly decreased. For individuals undergoing dialysis, the clearance is reduced by approximately 55%, leading to a prolonged half-life for both compounds[2]. This suggests that metabolites cleared by the kidneys, including downstream metabolites like **N,N-didesmethylvenlafaxine**, may also accumulate in patients with renal insufficiency.

- **Hepatic Impairment:** As venlafaxine is extensively metabolized in the liver, hepatic impairment is expected to affect the formation and clearance of its metabolites[3][4]. The metabolism of venlafaxine and desvenlafaxine occurs mainly through the cytochrome P450 system, and liver injury could be mediated by toxic intermediates of their metabolism[3].

Experimental Protocols

The quantification of **N,N-didesmethylvenlafaxine** and other venlafaxine metabolites in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Simultaneous Quantification of Venlafaxine and its Metabolites by LC-MS/MS

1. Sample Preparation: Protein Precipitation[1][5]

- To 100 µL of K2EDTA plasma, add an internal standard (e.g., venlafaxine-d6).
- Add 300 µL of acetonitrile to precipitate plasma proteins.
- Vortex the mixture vigorously.
- Centrifuge to pellet the precipitated proteins.
- Transfer the supernatant for LC-MS/MS analysis.

2. Chromatographic Separation[6][7]

- **Chromatographic Column:** A C18 reversed-phase column is commonly used for separation.
- **Mobile Phase:** A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.
- **Flow Rate:** A constant flow rate is maintained throughout the analysis.

3. Mass Spectrometric Detection[5][6][7]

- **Ionization:** Electrospray ionization (ESI) in the positive ion mode is generally used.

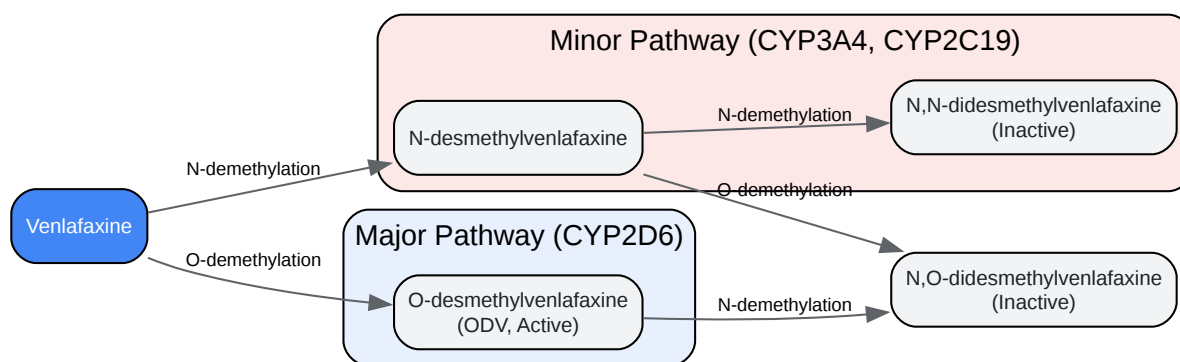
- Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard to ensure selectivity and accuracy.

4. Calibration and Quantification^[1]

- Calibration curves are generated by analyzing plasma samples spiked with known concentrations of **N,N-didesmethylvenlafaxine** and other metabolites.
- The concentration of the analyte in unknown samples is determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Diagrams

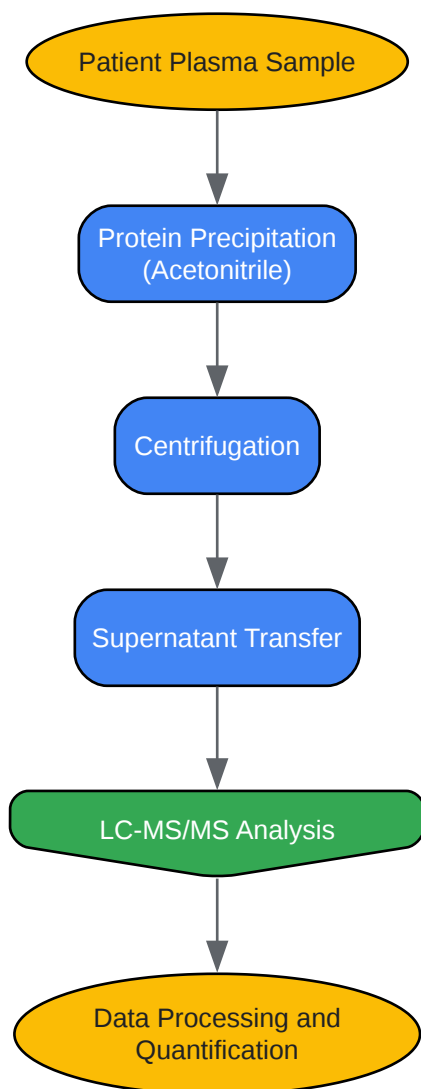
Venlafaxine Metabolic Pathway



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Caption: Metabolic pathways of venlafaxine.

Experimental Workflow for Metabolite Quantification



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Caption: Workflow for plasma sample analysis.

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